molecular formula C15H14N2O3 B8421633 6-[(2-Methylbenzeneacetyl)amino]pyridine-3-carboxylic acid

6-[(2-Methylbenzeneacetyl)amino]pyridine-3-carboxylic acid

Cat. No.: B8421633
M. Wt: 270.28 g/mol
InChI Key: BPCHAXIFUZRQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Methylbenzeneacetyl)amino]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

6-[[2-(2-methylphenyl)acetyl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H14N2O3/c1-10-4-2-3-5-11(10)8-14(18)17-13-7-6-12(9-16-13)15(19)20/h2-7,9H,8H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

BPCHAXIFUZRQFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) mixture of 5.0 g methyl 6-aminopyridine-3-carboxylate, 12.6 ml of N,N-diisopropylethylamine in 40 ml of dichloromethane is added a solution of 12.2 g of 2-methylbenzeneacetyl chloride in 10 ml of dichloromethane. The mixture is stirred under argon at room temperature overnight. The mixture is diluted with 200 ml of dichloromethane and 50 ml of water and the organic layer separated. The organic layer is washed with 50 ml each of 1M NaHCO3, brine and dried (Na2SO4). The solution is filtered through a thin pad of hydrous magnesium silicate and the filtrate concentrated to dryness. The residue (9.0 g) is chromatographed on a silica gel column with hexane-ethyl acetate (3:1) as eluent to give 8.6 g of solid. This solid, mainly methyl 6-[[bis(2-methylbenzeneacetyl)]-amino]pyridine-3-carboxylate, is dissolved in 60 ml of tetrahydrofuran-methanol (1:1) and 23 ml of 5N NaOH added to the solution. The mixture is stirred at room temperature overnight and the mixture concentrated under vacuum. Water (25 ml) is added and the mixture is stirred and acidified with cold 1N HCl. The mixture is chilled and the solid filtered and washed with water to give 5.9 g of off-white solid.
Name
methyl 6-[[bis(2-methylbenzeneacetyl)]-amino]pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

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